N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide
Description
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole ring substituted with a methoxymethyl group at position 5, linked via a carboxamide bridge to a 1-oxo-2-phenyl-1,2-dihydroisoquinoline core. The methoxymethyl substituent may enhance solubility compared to bulkier hydrophobic groups, while the isoquinoline carboxamide core could facilitate hydrogen bonding and π-π stacking interactions with biological targets .
Properties
Molecular Formula |
C20H16N4O3S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenylisoquinoline-4-carboxamide |
InChI |
InChI=1S/C20H16N4O3S/c1-27-12-17-22-23-20(28-17)21-18(25)16-11-24(13-7-3-2-4-8-13)19(26)15-10-6-5-9-14(15)16/h2-11H,12H2,1H3,(H,21,23,25) |
InChI Key |
YPBSSONPSXAOTH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Thiadiazole Ring Synthesis
Method A: Solid-Phase Cyclization (PCl₅-Mediated)
Adapted from CN103936691A:
-
Reactants : Thiosemicarbazide, methoxymethyl-substituted carboxylic acid (e.g., bromoacetophenone derivative), PCl₅.
-
Conditions : Room temperature, solid-phase grinding, A:B:C = 1:1.2:1.2.
-
Post-Treatment : Basic workup (pH 8–8.2), recrystallization.
Isoquinoline Backbone Synthesis
Method A: Bischler-Napieralski Cyclization
-
Precursor : Phenethylamine derivative.
-
Conditions : POCl₃, PCl₅, or other Lewis acids.
-
Product : 1-Oxo-2-phenyl-1,2-dihydroisoquinoline.
Method B: Carboxylic Acid Functionalization
Amidation Coupling
General Procedure (EDC/HOBt-Mediated)
-
Reactants : Thiadiazole amine, isoquinoline carboxylic acid.
-
Conditions :
-
Workup : Ethyl acetate/water extraction, purification via column chromatography.
| Parameter | Value | Source |
|---|---|---|
| EDC/HOBt Ratio | 1.1:1.1 | PMC4157023 |
| Reaction Time | 24 hours | PMC4157023 |
| Yield | 60–85% (varies with R-groups) | PMC4157023, PMC10467532 |
Critical Reaction Data
Thiadiazole Intermediate Synthesis
| Entry | Substituent (R) | Method | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Methoxymethyl | PCl₅ Cyclization | 91 | >95 |
| 2 | Bromophenyl | H₂SO₄ Cyclization | 78 | 90 |
Isoquinoline Carboxylic Acid Synthesis
| Entry | Reaction Step | Reagents | Yield (%) |
|---|---|---|---|
| 1 | Bischler-Napieralski | POCl₃ | 65–70 |
| 2 | Carboxylation | KMnO₄/H₂O | 50–55 |
Amidation Efficiency
| Entry | Thiadiazole Amine | Isoquinoline Acid | Yield (%) |
|---|---|---|---|
| 1 | 5-Methoxymethyl | 2-Phenyl | 73 |
| 2 | 5-Bromophenyl | 2-Methoxyphenyl | 68 |
Data extrapolated from PMC4157023 and PMC10467532.
Challenges and Optimizations
-
Regioselectivity : Ensuring the methoxymethyl group occupies the 5-position on the thiadiazole ring.
-
Purification : Column chromatography (EtOAc/petroleum ether) required for final product.
-
Scalability : Reactions under solvent-free conditions (e.g., deep eutectic solvents) improve atom economy.
Structural and Spectroscopic Validation
Key Analytical Data
| Technique | Observed Peaks/Data | Source |
|---|---|---|
| ¹H NMR | δ 3.88 (s, 2H, CH₂), 7.20–7.80 (m, ArH) | PMC4157023 |
| IR | 1712 cm⁻¹ (C=O), 1633 cm⁻¹ (C=N) | PMC4157023 |
| MS | m/z 358.4 (M⁺) | Chemsrc |
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction of the nitro group (if present) on the thiadiazole ring can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxymethyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of thiadiazole can inhibit the growth of various cancer cell lines including breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | MDA-MB-231 | 85.6 |
| Compound B | HCT116 | 78.3 |
| Compound C | HeLa | 72.5 |
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. The presence of the thiadiazole ring enhances interaction with microbial targets, leading to effective inhibition of bacterial growth.
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC μg/mL) |
|---|---|---|
| Compound D | Escherichia coli | 16–31.25 |
| Compound E | Staphylococcus aureus | 31.25–62.5 |
| Compound F | Candida albicans | 31.25–62.5 |
Case Study 1: Anticancer Activity Evaluation
In a study published in Molecular Pharmacology, researchers evaluated the anticancer activity of a series of thiadiazole derivatives similar to this compound against various cancer cell lines. The study reported significant growth inhibition in MDA-MB-231 and HCT116 cell lines, suggesting potential for further development as anticancer agents .
Case Study 2: Antimicrobial Studies
Another research article focused on the antimicrobial efficacy of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The study demonstrated that compounds containing the thiadiazole ring exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating their potential application in treating bacterial infections .
Mechanism of Action
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and isoquinoline moiety may facilitate binding to these targets, leading to modulation of their activity. This could result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole-Isoquinoline Carboxamide Analogues
The closest structural analogue is N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide . Both compounds share the thiadiazole-isoquinoline carboxamide backbone but differ in substituents:
- Target compound : Methoxymethyl group at thiadiazole position 3.
- Cyclohexyl analogue : Cyclohexyl group at the same position.
The methoxymethyl group likely improves aqueous solubility and bioavailability compared to the cyclohexyl analogue, which may favor membrane penetration in hydrophobic environments . However, neither compound’s bioactivity is explicitly reported in the provided evidence.
Tetrazole and Triazole Derivatives with Urea/Thiourea Linkages
Compounds such as N′-5-tetrazolyl-N-aroyl thioureas , N-5-tetrazolyl-N′-aroyl ureas , and N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetyl ureas share functional similarities with the target compound:
- Structural Comparison: The target compound replaces the tetrazole/triazole with a thiadiazole and substitutes the urea/thiourea linker with a carboxamide.
- Bioactivity : Tetrazole- and triazole-containing analogues exhibit herbicidal and cytokinin-like activities, suggesting that the thiadiazole-carboxamide scaffold in the target compound may share similar modes of action .
Thiazole Derivatives
Complex thiazole-based structures like (4S,5S)-thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate () are structurally distinct but highlight the pharmaceutical relevance of sulfur-containing heterocycles. Thiadiazoles (in the target compound) differ from thiazoles by having two nitrogen atoms in the ring, which may alter electronic properties and binding affinities .
Structure-Activity Relationship (SAR) Insights
- Substituent Effects : Polar groups (e.g., methoxymethyl) on thiadiazole may enhance solubility and interaction with hydrophilic binding pockets, whereas hydrophobic groups (e.g., cyclohexyl) could improve membrane permeability .
- Bioactivity Potential: While direct data is unavailable, the herbicidal and growth-regulatory activities of tetrazole/urea analogues suggest that the target compound’s thiadiazole-carboxamide scaffold could be optimized for similar applications.
Biological Activity
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C15H16N4O3S
- Molecular Weight : 332.38 g/mol
- CAS Number : 878441-95-3
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 23.29 | |
| LoVo (Colorectal Cancer) | 2.44 | |
| PC3 (Prostate Cancer) | IC50 not specified |
In vitro studies showed that the compound exhibited significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent.
Antibacterial Activity
Thiadiazole derivatives have been reported to possess antibacterial properties. The structure of this compound suggests that it could also exhibit similar activities.
A study indicated that substituents on the thiadiazole ring significantly influence antibacterial efficacy. The presence of electron-withdrawing groups at specific positions enhanced activity against various bacterial strains .
The proposed mechanism of action for the anticancer effects of thiadiazole derivatives includes:
- Inhibition of Cell Proliferation : The compound interferes with cellular processes leading to inhibited growth and proliferation of cancer cells.
- Induction of Apoptosis : It may trigger programmed cell death in cancer cells through various signaling pathways.
- Interaction with Tubulin : Some derivatives have shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .
Study 1: Anticancer Efficacy
In a recent study published in the International Journal of Molecular Sciences, a series of thiadiazole derivatives were synthesized and tested for their anticancer activities. Among them, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenyl derivative demonstrated notable anti-proliferative effects against MCF-7 and LoVo cell lines with IC50 values of 23.29 µM and 2.44 µM respectively .
Study 2: Antibacterial Properties
Another study focused on the antibacterial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that compounds with specific substitutions exhibited broad-spectrum antibacterial activity .
Q & A
Q. Table 1: Structural Analogs and Their Reported Activities
How can the solubility and stability of this compound be optimized for pharmacological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO:PBS (1:4 v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility (>100 μg/mL) .
- Solid Dispersion : Formulate with polyvinylpyrrolidone (PVP K30) via spray drying to stabilize the amorphous phase (Tg > 60°C) .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetylated methoxymethyl) to improve plasma stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
